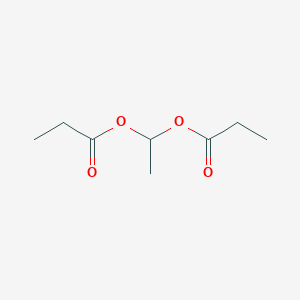
Ethylidene bispropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylidene bispropionate is an organic compound with the molecular formula C7H12O4. It is an ester derived from the reaction between ethylidene and propionic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylidene bispropionate can be synthesized through the esterification reaction between ethylidene and propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of ethylidenedipropionate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature, and the ester is separated from the reaction mixture through distillation. The purity of the final product is ensured through various purification techniques, such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylidene bispropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert ethylidenedipropionate into its corresponding alcohols.
Substitution: The ester group in ethylidenedipropionate can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted esters and amides.
Applications De Recherche Scientifique
Ethylidene bispropionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethylidenedipropionate involves its interaction with various molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release propionic acid and ethylidene, which can then participate in further chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Ethylidene bispropionate can be compared with other similar compounds, such as:
Ethylidene diacetate: Another ester with similar chemical properties but derived from acetic acid.
Propylene glycol diacetate: A compound with two ester groups but different structural features.
Ethylidene dipropionate: A closely related compound with slight variations in its chemical structure.
Uniqueness: this compound is unique due to its specific ester linkage and the combination of ethylidene and propionic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
1-propanoyloxyethyl propanoate |
InChI |
InChI=1S/C8H14O4/c1-4-7(9)11-6(3)12-8(10)5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
NXTBGPXHFYDPAN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC(C)OC(=O)CC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














